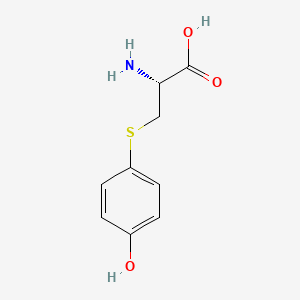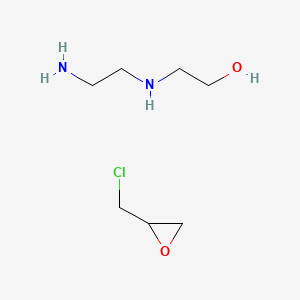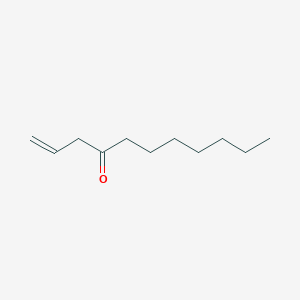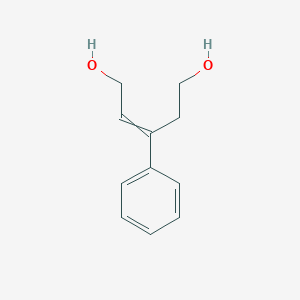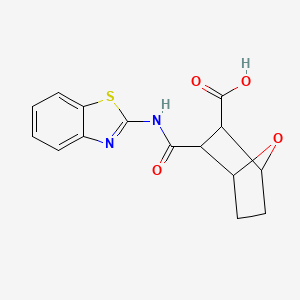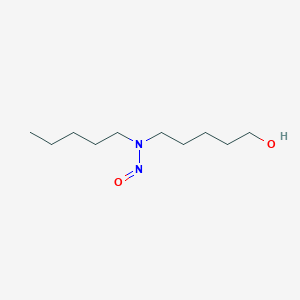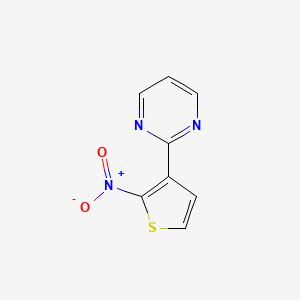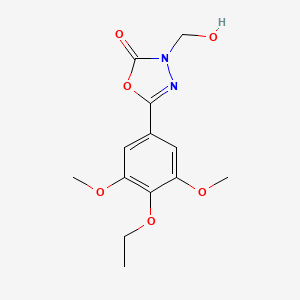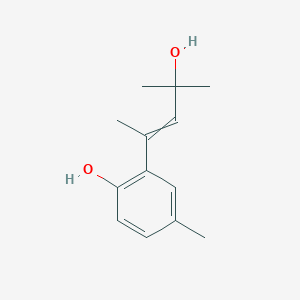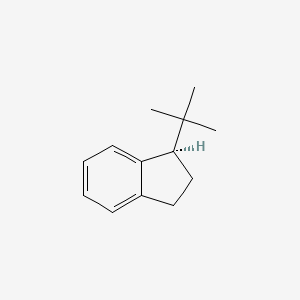
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene is an organic compound characterized by the presence of a tert-butyl group attached to a dihydroindene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-tert-Butyl-2,3-dihydro-1H-indene typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of 1-tert-butylindene using a chiral rhodium catalyst under high pressure and temperature conditions. The reaction conditions are carefully controlled to achieve high yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butylindene ketones, while reduction can produce fully saturated tert-butylindanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-1-tert-Butyl-2,3-dihydro-1H-indene is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new catalysts and ligands for asymmetric synthesis.
Biology
The compound’s potential biological activity is being explored in various studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, this compound derivatives are investigated for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
Wirkmechanismus
The mechanism of action of (1R)-1-tert-Butyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-Butylindene: A structurally related compound with similar reactivity but lacking the dihydro component.
2,3-Dihydro-1H-indene: Another related compound without the tert-butyl group.
Uniqueness
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene is unique due to the presence of both the tert-butyl group and the dihydroindene structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
68533-15-3 |
|---|---|
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
(1R)-1-tert-butyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H18/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
NTKWEGAVGHTNAM-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1CCC2=CC=CC=C12 |
Kanonische SMILES |
CC(C)(C)C1CCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)
